molecular formula C18H18ClN3O B11135511 3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide

3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide

Cat. No.: B11135511
M. Wt: 327.8 g/mol
InChI Key: ITANLXJDEHHXAM-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro-substituted indole ring and a pyridyl-ethyl-propanamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Amidation: The chlorinated indole is reacted with 2-(2-pyridyl)ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final propanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the amide group.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide would depend on its specific biological target. Generally, indole derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The chloro and pyridyl groups may enhance binding affinity and specificity to the target, influencing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide: Lacks the chloro substitution, which may affect its biological activity.

    3-(6-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide: Similar structure with a bromo group instead of chloro, potentially altering its reactivity and interactions.

    3-(6-fluoro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide: Fluoro substitution may impact its pharmacokinetic properties.

Uniqueness

The presence of the chloro group in 3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide can significantly influence its chemical reactivity and biological interactions, making it unique compared to its analogs. This substitution can enhance its binding affinity to certain biological targets, potentially leading to improved therapeutic effects.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C18H18ClN3O/c19-15-5-4-14-7-11-22(17(14)13-15)12-8-18(23)21-10-6-16-3-1-2-9-20-16/h1-5,7,9,11,13H,6,8,10,12H2,(H,21,23)

InChI Key

ITANLXJDEHHXAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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